5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole
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Overview
Description
5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole is an organic compound characterized by the presence of both indole and carbazole rings in its structure. This compound is known for its solid-state, typically appearing as white or pale yellow crystals. It has a relatively low solubility in common organic solvents .
Preparation Methods
The synthesis of 5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole is complex and generally involves multiple steps. A common synthetic route starts with the reaction of phenylacetone and indole derivatives, followed by a series of chemical reactions to form the final product . Industrial production methods often involve similar multi-step processes, ensuring high purity and yield through careful control of reaction conditions .
Chemical Reactions Analysis
5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound, resulting in reduced forms of the molecule.
Scientific Research Applications
5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole has significant applications in various scientific fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its photophysical properties
Mechanism of Action
The mechanism of action of 5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole involves its interaction with various molecular targets and pathways. Its effects are primarily mediated through its ability to form charge-transfer complexes and its electron-donating properties. These interactions can influence cellular processes such as DNA synthesis, oxidative stress response, and signal transduction pathways .
Comparison with Similar Compounds
5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole can be compared with other indolocarbazole derivatives, such as:
- 5,11-Dihydro-5-phenylindolo[2,3-c]carbazole
- 5-Phenyl-5,8-dihydroindolo[2,3-c]carbazole
- Indolo[3,2-b]carbazole derivatives
These compounds share similar structural features but differ in their specific ring fusion patterns and substituent groups, which can lead to variations in their chemical reactivity and applications .
Properties
IUPAC Name |
5-phenyl-11H-indolo[3,2-b]carbazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2/c1-2-8-16(9-3-1)26-23-13-7-5-11-18(23)20-14-22-19(15-24(20)26)17-10-4-6-12-21(17)25-22/h1-15,25H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGGOIGDVKWSLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4=CC5=C(C=C42)C6=CC=CC=C6N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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